N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
CAS No.: 1040668-68-5
Cat. No.: VC8436991
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040668-68-5 |
|---|---|
| Molecular Formula | C21H17FN4OS |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H17FN4OS/c1-14-5-7-15(8-6-14)18-12-19-21(23-9-10-26(19)25-18)28-13-20(27)24-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,24,27) |
| Standard InChI Key | FSMABVUDDJCPTN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)F |
Introduction
N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structural complexity, characterized by the presence of fluorophenyl, pyrazolo[1,5-a]pyrazine, and thioacetamide groups, makes it a promising candidate for biological activity studies. This article provides a detailed exploration of its synthesis, characterization, and potential applications.
Synthesis
The synthesis of N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide involves multi-step reactions:
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Formation of Pyrazolo[1,5-a]pyrazine Core:
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Starting materials such as hydrazine derivatives react with diketones under reflux conditions to form the pyrazolo[1,5-a]pyrazine framework.
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Thioacetamide Substitution:
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The core is functionalized with a thioacetamide group using thiol reagents and acetamide derivatives.
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Fluorination:
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The final step introduces the fluorophenyl group through nucleophilic aromatic substitution.
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Characterization
The compound's structure is confirmed using advanced analytical techniques:
| Technique | Findings |
|---|---|
| NMR (1H, 13C) | Chemical shifts confirm the presence of aromatic and amide protons. |
| LC-MS | Molecular ion peak at m/z = 365 confirms molecular weight. |
| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch). |
Biological Activity
Preliminary studies suggest that compounds with similar frameworks exhibit diverse pharmacological properties:
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Anticancer Potential:
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Anti-inflammatory Activity:
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Antimicrobial Effects:
Future Directions
Research on N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide should focus on:
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Detailed in vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.
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Structural optimization for enhanced potency and reduced toxicity.
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Exploration of its role as a scaffold for designing multi-target drugs.
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